Di-tert-butyl L-alanyl-L-glutamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

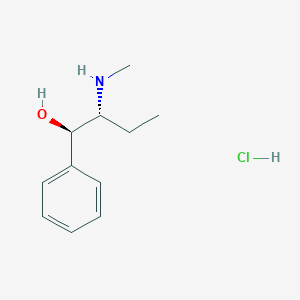

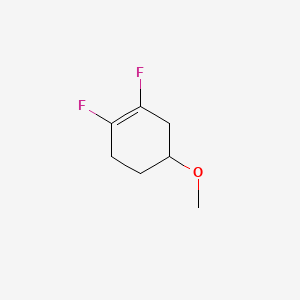

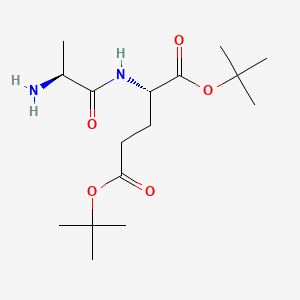

“Di-tert-butyl L-alanyl-L-glutamate” is a chemical compound with the molecular formula C16H30N2O5 . It is a derivative of L-glutamate, where the carboxyl groups of the glutamate are esterified with tert-butyl groups . This compound may be useful in the synthesis of substance P antagonistic peptides .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate” involves the reaction of N-Boc-L-glutamic acid α-tert-butyl ester with triphenylphosphine and allyl alcohol in anhydrous THF .Molecular Structure Analysis

The molecular structure of “Di-tert-butyl L-alanyl-L-glutamate” consists of a central carbon atom (the alpha carbon) attached to an amino group, a carboxyl group, and a side chain. The side chain in this case is a pentanedioate group with two tert-butyl ester groups .科学的研究の応用

Production of L-Alanyl-L-Glutamine

This compound has been used in the production of L-Alanyl-L-Glutamine (Ala-Gln), a functional dipeptide with high water solubility, good thermal stability, and high bioavailability . It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .

Biochemical Functions

As the major carrier of nitrogen in the body, L-glutamine (Gln), the most abundant free-form amino acids in the plasma, is a conditionally essential amino acid . That is, Gln needs outside supplement for body’s requirements under specific conditions such as strenuous exercise, injury, and infection .

Clinical Applications

The widespread clinical applications of free Gln are quite limited due to its unfavorable physicochemical properties . An effective approach to overcome intrinsic limitations of Gln is glutamine-containing dipeptides by conjugation with other amino acids . L-Alanyl-L-Glutamine (Ala-Gln) and glycyl-L-Glutamine (Gly-Gln) are supposed to be two main types of glutamine-containing dipeptides in clinical practice .

Cell Culture

In cell culture, L-Alanyl-L-Glutamine is sometimes used as a replacement for L-Glutamine because this dipeptide is stable in aqueous solution unlike L-Glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .

Metabolic Engineering

A metabolically engineered E. coli strain for Ala-Gln production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .

Immobilization Technique

The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method . Immobilization helps to achieve high efficiency production of Ala-Gln. Immobilized cells have better stability than free cells .

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .

Biochemical Pathways

As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .

Result of Action

As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .

特性

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMKWFZVCYOSU-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705747 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester | |

CAS RN |

45272-19-3 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)